molecular formula C10H13NO B8759587 3-(Propan-2-yl)benzamide CAS No. 61843-02-5

3-(Propan-2-yl)benzamide

Cat. No. B8759587
CAS RN: 61843-02-5
M. Wt: 163.22 g/mol
InChI Key: BDAQGUZTTPIATR-UHFFFAOYSA-N
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Patent
US09139580B2

Procedure details

A solution of the above amide (4.20 g, 25.7 mmol) in POCl3 (36.0 g, 236 mmol) was stirred at 80° C. for 18 h. The solution was concentrated and the residue was poured into water (100 mL). The mixture was exacted with EtOAc. The organic layers were combined, washed by brine, dried over Na2SO4 and concentrated to give 3-isopropyl-benzonitrile (3.00 g, 80%).
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
36 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([NH2:9])=O)([CH3:3])[CH3:2].O=P(Cl)(Cl)Cl>>[CH:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]#[N:9])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C(C)(C)C=1C=C(C(=O)N)C=CC1
Name
Quantity
36 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
the residue was poured into water (100 mL)
WASH
Type
WASH
Details
washed by brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.